molecular formula C20H18N2O2S B7478684 4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone

4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone

Cat. No.: B7478684
M. Wt: 350.4 g/mol
InChI Key: HINYDOMGNSNDNI-UHFFFAOYSA-N
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Description

4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone is a complex organic compound that belongs to the class of benzisoxazole derivatives.

Preparation Methods

The synthesis of 4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone involves its interaction with specific molecular targets in the body. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone can be compared to other benzisoxazole derivatives, such as:

    Risperidone: An antipsychotic drug with a benzisoxazole structure.

    Zonisamide: An anticonvulsant with a benzisoxazole core.

    Fluorescein benzisoxazole: A fluorescent dye used in various imaging applications.

Properties

IUPAC Name

4,5-dihydrothieno[2,3-g][1,2]benzoxazol-3-yl-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-20(22-10-8-14(12-22)13-4-2-1-3-5-13)18-16-6-7-17-15(9-11-25-17)19(16)24-21-18/h1-5,9,11,14H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINYDOMGNSNDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=NOC4=C3CCC5=C4C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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